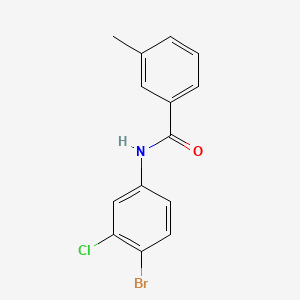![molecular formula C13H11N3O4S B5559953 2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of pyrimidine derivatives, including "2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide," are of significant interest due to their diverse biological activities and potential therapeutic applications. Such compounds have been explored for their potential roles in various chemical and pharmacological areas, though this summary will focus on their chemical aspects, excluding applications, drug usage, and side effects.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions between various organic compounds. For instance, derivatives of 6-methyluracil and 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can be synthesized through the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, highlighting a common method for synthesizing pyrimidine compounds (Novikov, Ozerov, & Sim, 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. For example, the crystal structure of certain pyrimidine derivatives reveals a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this conformation (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds include various derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating their potential in therapeutic applications due to their COX-1/COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : A study on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. These findings underscore the potential of such compounds in cancer treatment, comparing favorably with doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis : The crystal structures of certain diamino-pyrimidinyl sulfanyl acetamides have been elucidated, providing insight into their conformation and potential interactions in biological systems. This structural information is crucial for understanding the molecular basis of their biological activities (Subasri et al., 2016).
Antimicrobial Agents : Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antimicrobial properties. These compounds, synthesized from citrazinic acid, showed antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Hossan et al., 2012).
Cytotoxic Activity for Cancer Therapy : Efforts to design and synthesize 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives resulted in compounds with appreciable cancer cell growth inhibition. This research paves the way for developing new anticancer agents by modifying the pyrimidine ring structure (Al-Sanea et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-10(17)6-20-8-3-1-7(2-4-8)5-9-11(18)15-13(21)16-12(9)19/h1-5H,6H2,(H2,14,17)(H2,15,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBSTKHDLUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
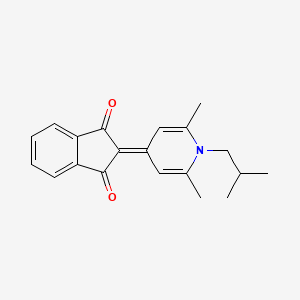
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
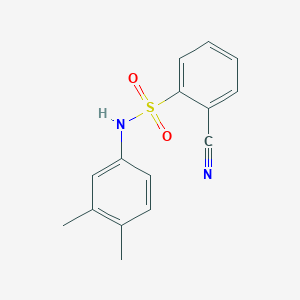
![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)
![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)
![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)
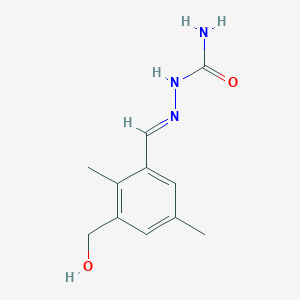
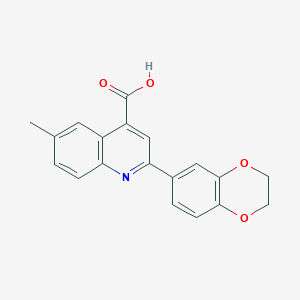
![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)
